2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C17H18ClNO2. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(dimethylsulfamoyl)aniline under basic conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
4-chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with structural similarities.
2-methylphenoxyacetic acid: A related compound with similar chemical properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylsulfamoyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C17H19ClN2O4S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-10-13(18)4-9-16(12)24-11-17(21)19-14-5-7-15(8-6-14)25(22,23)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
FGHRRWRJGPNMLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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